Cas no 1558244-80-6 ((2-fluoro-2-methylpropyl)(methyl)amine)

(2-fluoro-2-methylpropyl)(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-n,2-dimethylpropan-1-amine
- (2-fluoro-2-methylpropyl)(methyl)amine
-
- インチ: 1S/C5H12FN/c1-5(2,6)4-7-3/h7H,4H2,1-3H3
- InChIKey: PGSSCKBWEIHNSR-UHFFFAOYSA-N
- SMILES: FC(C)(C)CNC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 52
- トポロジー分子極性表面積: 12
(2-fluoro-2-methylpropyl)(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826110-0.1g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 0.1g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1826110-0.5g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 0.5g |
$658.0 | 2023-09-19 | ||
Enamine | EN300-1826110-5.0g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-1826110-1.0g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 1g |
$884.0 | 2023-05-26 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02784-5g |
2-fluoro-N,2-dimethylpropan-1-amine |
1558244-80-6 | 95% | 5g |
$1550 | 2023-09-07 | |
Enamine | EN300-1826110-2.5g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 2.5g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1826110-0.25g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 0.25g |
$630.0 | 2023-09-19 | ||
Enamine | EN300-1826110-1g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 1g |
$685.0 | 2023-09-19 | ||
Enamine | EN300-1826110-10g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 10g |
$2946.0 | 2023-09-19 | ||
Enamine | EN300-1826110-5g |
(2-fluoro-2-methylpropyl)(methyl)amine |
1558244-80-6 | 5g |
$1987.0 | 2023-09-19 |
(2-fluoro-2-methylpropyl)(methyl)amine 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
(2-fluoro-2-methylpropyl)(methyl)amineに関する追加情報
Introduction to (2-Fluoro-2-Methylpropyl)(Methyl)Amine (CAS No. 1558244-80-6)
(2-Fluoro-2-Methylpropyl)(Methyl)Amine, also known by its CAS number 1558244-80-6, is an organic compound with the molecular formula C5H11FN. This compound belongs to the class of amines, specifically a secondary amine, due to the presence of two alkyl groups attached to the nitrogen atom. The structure of this compound consists of a methyl group and a (2-fluoro-2-methylpropyl) group bonded to a central nitrogen atom. The (2-fluoro-2-methylpropyl) group introduces both fluorine and branching into the molecule, which can significantly influence its chemical properties and reactivity.
The synthesis of (2-Fluoro-2-Methylpropyl)(Methyl)Amine typically involves alkylation or substitution reactions, where the nitrogen atom acts as a nucleophile. The introduction of fluorine into the molecule can be achieved through various methods, including nucleophilic substitution with alkyl halides or through the use of fluoroalkanes in coupling reactions. The branching in the molecule can lead to steric effects, which may influence its solubility, stability, and reactivity in different chemical environments.
Recent studies have highlighted the potential applications of (2-Fluoro-2-Methylpropyl)(Methyl)Amine in drug discovery and development. The presence of fluorine in organic compounds is often associated with enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability. This makes (2-Fluoro-2-Methylpropyl)(Methyl)Amine a valuable intermediate in the synthesis of bioactive molecules, including pharmaceutical agents and agrochemicals.
In terms of chemical properties, (2-Fluoro-2-Methylpropyl)(Methyl)Amine exhibits typical amine behavior, such as nucleophilicity and basicity. However, the steric hindrance introduced by the branched (2-fluoro-2-methylpropyl) group can reduce its reactivity compared to less hindered amines. This compound is also known to undergo various transformations, including alkylation, acylation, and condensation reactions, making it versatile in organic synthesis.
The physical properties of (2-Fluoro-2-Methylpropyl)(Methyl)Amine include a boiling point that is influenced by its molecular weight and structure. Due to its relatively low molecular weight and branching, it is expected to have a moderate boiling point, suitable for use in various synthetic procedures that require controlled heating conditions. Its solubility in common organic solvents like dichloromethane and diethyl ether makes it convenient for use in solution-phase reactions.
In recent years, there has been growing interest in exploring the use of fluorinated amines like (2-Fluoro-2-Methylpropyl)(Methyl)Amine in medicinal chemistry. Fluorine substitution can modulate the electronic properties of molecules, potentially enhancing their binding affinity to biological targets. For instance, fluorinated amines have been investigated as potential inhibitors of enzyme targets in cancer and inflammatory diseases.
The synthesis and characterization of (2-Fluoro-2-Methylpropyl)(Methyl)Amine have been reported in several scientific journals, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. These studies often employ analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound.
In conclusion, (2-Fluoro-2-Methylpropyl)(Methyl)Amine (CAS No. 1558244-80
1558244-80-6 ((2-fluoro-2-methylpropyl)(methyl)amine) Related Products
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 2418694-36-5((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)
- 1268485-79-5(3-(2-Phenoxyphenoxy)azetidine)
- 64330-83-2(1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)
- 2137029-53-7(2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)
- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)




